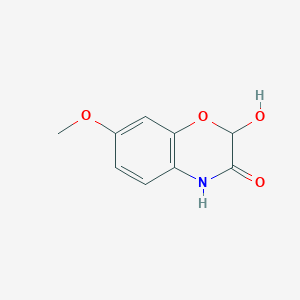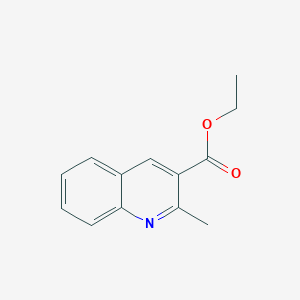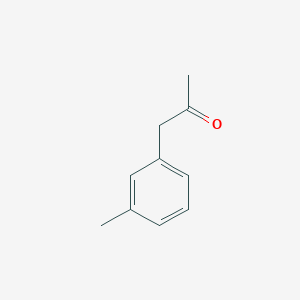
1-(3-メチルフェニル)プロパン-2-オン
説明
1-(3-Methylphenyl)propan-2-one is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylphenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylphenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成カチノン研究
1-(3-メチルフェニル)プロパン-2-オン: は、薬物市場で人気が高まっている精神活性物質である合成カチノンと構造的に関連しています . この化合物の研究は、新しい精神活性物質(NPS)の合成と特性評価に関する洞察を提供することができます。 研究では、単結晶X線分析、核磁気共鳴(NMR)、質量分析などの高度な技術を使用して、これらの物質の構造と特性を決定することがよくあります .
法科学
合成カチノンの合成における関連性から、1-(3-メチルフェニル)プロパン-2-オンは法科学捜査において重要です。これは、法医学サンプル中のNPSを特定するための参照化合物として使用できます。 この化合物の特性評価は、生物学的および非生物学的マトリックス中のNPSを検出および定量するための分析方法の開発に役立ちます .
材料科学
沸点や屈折率などの化合物の特性は、材料科学の研究対象となっています . 分子構造が電荷輸送特性に影響を与える可能性のある有機半導体の研究で使用できる可能性があります。
毒性学
この化合物は、特に合成カチノンの代謝と毒性作用を理解する上で、毒性学的研究においても重要です。 研究は、この化合物とその誘導体が体内ではどのように代謝されるのか、およびそれらの短期的な毒性と長期的な毒性プロファイルに焦点を当てることができます .
作用機序
Target of Action
1-(3-Methylphenyl)propan-2-one, also known as 3-Methylmethcathinone (3-MMC), is a synthetic cathinone . The primary targets of 3-MMC are monoamine transporters . It potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .
Mode of Action
3-MMC acts as a substrate for monoamine transporters, leading to the inhibition of norepinephrine uptake . This results in an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the transmission of signals across nerve cells. The compound also exhibits dopaminergic activity, which means it influences the release and uptake of dopamine, a neurotransmitter that plays a crucial role in reward and pleasure centers in the brain .
Biochemical Pathways
The biochemical pathways affected by 3-MMC primarily involve the modulation of monoamine neurotransmitters, including norepinephrine and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-MMC increases their availability in the synaptic cleft, thereby enhancing neurotransmission. The downstream effects of this modulation can include increased alertness, euphoria, and heightened sensory perception, among others .
Pharmacokinetics
The pharmacokinetic properties of 3-MMC include oral bioavailability ranging from 5% to 9% . The elimination half-life of 3-MMC is approximately 50 minutes , indicating that the compound is relatively quickly metabolized and excreted from the body.
Result of Action
At the molecular level, the action of 3-MMC results in increased concentrations of norepinephrine and dopamine in the synaptic cleft . At the cellular level, this can lead to enhanced neurotransmission, affecting various physiological processes such as mood regulation, alertness, and sensory perception . It’s important to note that the use of 3-mmc can also lead to adverse effects, including potential neurotoxicity .
Action Environment
The action, efficacy, and stability of 3-MMC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body . Additionally, factors such as temperature and humidity could impact the stability of the compound . It’s also worth noting that individual factors, such as a person’s metabolic rate and overall health status, can influence the compound’s action and efficacy .
特性
IUPAC Name |
1-(3-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZZXUNOENOULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370132 | |
| Record name | 1-(3-methylphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-61-4 | |
| Record name | 1-(3-methylphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methylphenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



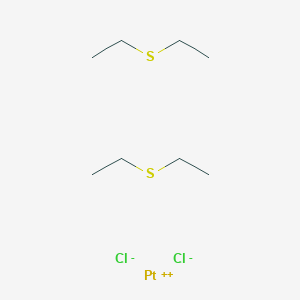

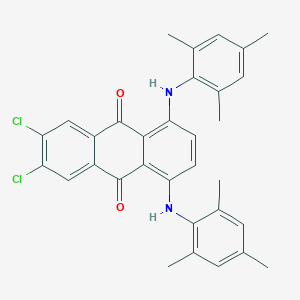


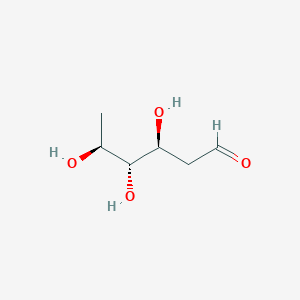
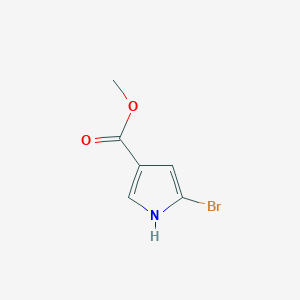

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
